molecular formula C15H26N2 B5213215 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine

1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine

Cat. No. B5213215
M. Wt: 234.38 g/mol
InChI Key: UYJKRFMCUZSOKX-UHFFFAOYSA-N
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Description

1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine is a chemical compound that has been studied for its potential scientific applications. It is a piperazine derivative with a bicyclic structure, which makes it unique compared to other piperazine compounds.

Mechanism of Action

The mechanism of action of 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine involves its binding to the serotonin 5-HT1A receptor. This binding activates the receptor, leading to downstream signaling pathways that modulate neurotransmitter release and neuronal activity. This modulation can result in changes in mood, anxiety, and stress.
Biochemical and Physiological Effects
Studies have shown that 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine can have biochemical and physiological effects on the brain. It has been found to increase serotonin and dopamine release in certain brain regions, which can lead to anxiolytic and antidepressant effects. It has also been shown to increase neurogenesis, which is the process of generating new neurons in the brain. This effect could have potential therapeutic implications for neurodegenerative diseases and brain injury.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine in lab experiments is its high affinity for the serotonin 5-HT1A receptor. This specificity allows for more targeted studies on the effects of serotonin signaling in the brain. However, one limitation is that the compound has not been extensively studied in vivo, and its effects on the whole organism are not well understood.

Future Directions

There are several future directions for the study of 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine. One direction is to further investigate its potential therapeutic applications for neurological disorders such as depression, anxiety, and neurodegenerative diseases. Another direction is to study its effects on other serotonin receptors and their downstream signaling pathways. Additionally, the compound could be modified to improve its pharmacokinetic properties and increase its bioavailability in vivo.
In conclusion, 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine is a unique piperazine derivative that has potential scientific applications in the field of neuroscience. Its high affinity for the serotonin 5-HT1A receptor makes it an interesting compound for targeted studies on serotonin signaling in the brain. Further research is needed to fully understand its biochemical and physiological effects and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine involves the reaction of 6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-methanol with 4-methylpiperazine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution reaction, where the piperazine nitrogen attacks the carbon atom of the bicyclic structure. The resulting compound is a white crystalline solid with a melting point of 143-145°C.

Scientific Research Applications

1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-methylpiperazine has been studied for its potential scientific applications, particularly in the field of neuroscience. It has been found to have a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This receptor is also a target for many antidepressant and anxiolytic drugs.

properties

IUPAC Name

1-[(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-15(2)13-5-4-12(14(15)10-13)11-17-8-6-16(3)7-9-17/h4,13-14H,5-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJKRFMCUZSOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC=C(C1C2)CN3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)methyl]-4-methylpiperazine

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